
(5-Cyano-2-methylpyridin-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
B-(5-Cyano-2-methyl-4-pyridinyl)boronic acid: is a boronic acid derivative featuring a pyridine ring substituted with a cyano group at the 5-position and a methyl group at the 2-position. This compound is of interest in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized by reacting 5-cyano-2-methylpyridine with a boronic acid derivative under suitable conditions.
Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts and specific solvents to facilitate the reaction.
Types of Reactions:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of B-(5-Cyano-2-methyl-4-pyridinyl)boronic acid with aryl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The cyano group can undergo oxidation to form a carboxylic acid or reduction to form an amine.
Substitution Reactions: The boronic acid group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Solvents: Organic solvents such as toluene or tetrahydrofuran (THF) are often used.
Temperature and Pressure: Reaction conditions are typically optimized for each specific synthesis.
Major Products Formed:
Coupling Products: Various biaryl compounds can be synthesized through Suzuki-Miyaura coupling.
Oxidation Products: Carboxylic acids from the oxidation of the cyano group.
Reduction Products: Amines from the reduction of the cyano group.
科学研究应用
Chemistry: B-(5-Cyano-2-methyl-4-pyridinyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. Biology: The compound can be used as a building block in the synthesis of biologically active molecules. Medicine: Industry: Its use in the synthesis of materials and chemicals makes it valuable in various industrial processes.
作用机制
The mechanism by which B-(5-Cyano-2-methyl-4-pyridinyl)boronic acid exerts its effects depends on the specific reaction it is involved in. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the boronic acid and the aryl halide. The molecular targets and pathways involved are specific to the substrates and conditions used in the reaction.
相似化合物的比较
B-(2-Methyl-4-pyridinyl)boronic acid: Similar structure but lacks the cyano group.
B-(5-Cyano-4-pyridinyl)boronic acid: Similar structure but with a different position of the cyano group.
Uniqueness: B-(5-Cyano-2-methyl-4-pyridinyl)boronic acid is unique due to the specific substitution pattern on the pyridine ring, which influences its reactivity and applications in organic synthesis.
属性
分子式 |
C7H7BN2O2 |
|---|---|
分子量 |
161.96 g/mol |
IUPAC 名称 |
(5-cyano-2-methylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C7H7BN2O2/c1-5-2-7(8(11)12)6(3-9)4-10-5/h2,4,11-12H,1H3 |
InChI 键 |
ALYPACFESZQFLL-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=NC=C1C#N)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


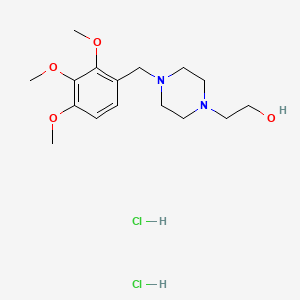
![1-Benzyl-4-methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B15364496.png)
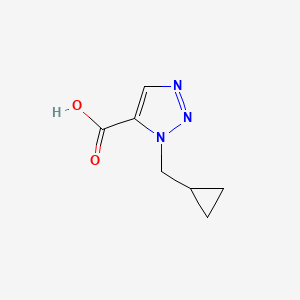
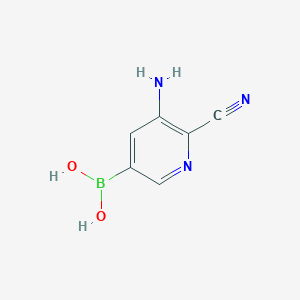
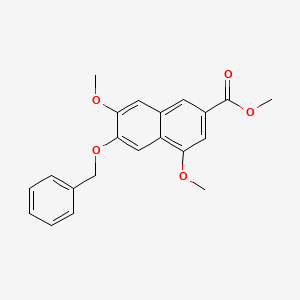
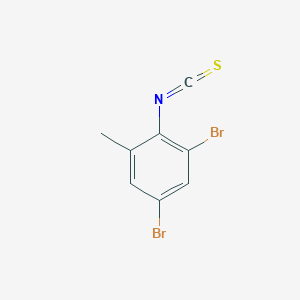
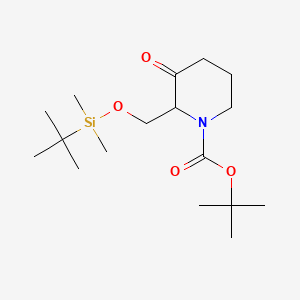
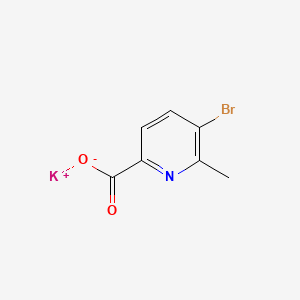
![Tert-butyl 6-(4-bromo-3-iodo-5-methylpyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15364545.png)
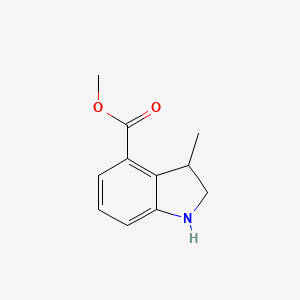
![2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanamine](/img/structure/B15364559.png)
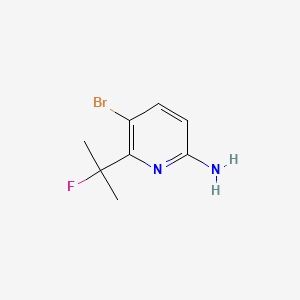
![N-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15364577.png)
![7-Tert-butyl 5,6-dimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate](/img/structure/B15364586.png)
